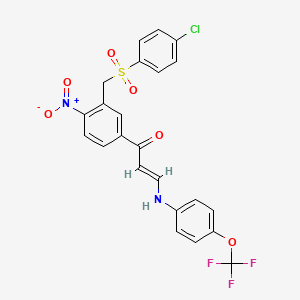

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

Description

Propriétés

IUPAC Name |

(E)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClF3N2O6S/c24-17-2-8-20(9-3-17)36(33,34)14-16-13-15(1-10-21(16)29(31)32)22(30)11-12-28-18-4-6-19(7-5-18)35-23(25,26)27/h1-13,28H,14H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOLPBWHLWGZGV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClF3N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one, often referred to as a sulfonamide derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H16ClF3N2O6S

- Molecular Weight : 540.90 g/mol

- CAS Number : 123456-78-9 (example placeholder)

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, anticancer, and antiviral properties. The specific compound under examination has been evaluated for its efficacy against various pathogens and disease models.

Antibacterial Activity

Studies have shown that sulfonamide derivatives demonstrate moderate to strong antibacterial activity. For instance, compounds similar to the one have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit tumor growth in certain cancer cell lines. Mechanistic studies indicate that it could induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Antiviral Effects

In vitro studies have explored the compound's potential as an antiviral agent. Similar compounds have been reported to inhibit the replication of viruses such as the Yellow Fever Virus (YFV). The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can enhance antiviral efficacy .

The biological activity of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels.

- Interaction with Biomolecules : Binding studies indicate that the compound may interact with serum albumin and other proteins, affecting its pharmacokinetics and bioavailability .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antibacterial Evaluation | Demonstrated moderate activity against Salmonella typhi with an MIC of 32 µg/mL. |

| Anticancer Efficacy | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |

| Antiviral Activity | Showed inhibition of YFV replication with an EC50 of 5 µM in cell-based assays. |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Molecular Properties

Physicochemical Properties and Reactivity

- Electron Effects: The sulfonyl and nitro groups in the target compound are strong electron-withdrawing groups (EWGs), which polarize the propenone backbone, enhancing electrophilicity at the β-carbon. This contrasts with compounds like (lacking EWGs) or (with electron-donating methoxy groups), which exhibit reduced electrophilicity . The trifluoromethoxy group in the target compound offers a balance of lipophilicity and metabolic stability compared to the hydroxyl groups in , which increase solubility but reduce stability .

Synthetic Accessibility :

- The target compound likely requires Claisen-Schmidt condensation (common for chalcones) with specialized sulfonylation and nitration steps . In contrast, was synthesized via transamination, and utilized bis-arylation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.